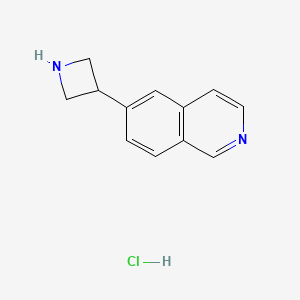

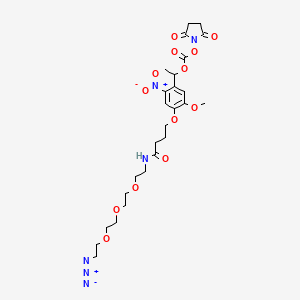

![molecular formula C34H35NO10S B13716334 4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyl-beta-D-glucopyranosiduronic Acid](/img/structure/B13716334.png)

4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyl-beta-D-glucopyranosiduronic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

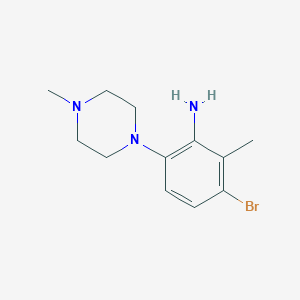

Raloxifene 4’-Glucuronide is a metabolite of Raloxifene, a second-generation selective estrogen receptor modulator. Raloxifene is primarily used for the prevention and treatment of osteoporosis and the prevention of breast cancer in postmenopausal women. Raloxifene undergoes extensive metabolism in the body, resulting in the formation of several glucuronidated metabolites, including Raloxifene 4’-Glucuronide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Raloxifene 4’-Glucuronide can be synthesized through microbial bioconversion processes. One such method involves the use of the microorganism Streptomyces sp NRRL 21489. This bioconversion process is carried out in a tank fermentation system, where Raloxifene is converted to its glucuronidated forms, including Raloxifene 4’-Glucuronide. The biotransformation products are then purified and characterized using techniques such as UV, LC/MS, and NMR spectroscopy .

Industrial Production Methods

The industrial production of Raloxifene 4’-Glucuronide primarily relies on microbial processes due to the challenges associated with chemical synthesis. The use of microorganisms like Streptomyces sp NRRL 21489 allows for efficient and scalable production of the glucuronidated metabolites required for clinical trials and research .

Analyse Chemischer Reaktionen

Types of Reactions

Raloxifene 4’-Glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of Raloxifene 4’-Glucuronide include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of Raloxifene 4’-Glucuronide include various oxidized, reduced, and substituted derivatives. These products are characterized using techniques such as LC/MS and NMR spectroscopy to confirm their structures and properties .

Wissenschaftliche Forschungsanwendungen

Raloxifene 4’-Glucuronide has several scientific research applications, including:

Wirkmechanismus

Raloxifene 4’-Glucuronide exerts its effects by binding to estrogen receptors in various tissues. As a selective estrogen receptor modulator, it exhibits both estrogenic and anti-estrogenic effects depending on the target tissue. In bone tissue, it acts as an estrogen agonist, promoting bone mineral density and reducing the risk of fractures. In breast and uterine tissues, it acts as an estrogen antagonist, reducing the risk of estrogen-dependent cancers .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Raloxifene 4’-Glucuronide include:

Raloxifene 6-Glucuronide: Another glucuronidated metabolite of Raloxifene with similar pharmacokinetic properties.

Raloxifene 6,27-Diglucuronide: A diglucuronidated metabolite of Raloxifene with distinct metabolic pathways.

Uniqueness

Raloxifene 4’-Glucuronide is unique due to its specific glucuronidation at the 4’ position, which influences its pharmacokinetic and pharmacodynamic properties. This specific glucuronidation pattern affects its bioavailability, metabolism, and therapeutic effects, making it a valuable compound for research and clinical applications .

Eigenschaften

Molekularformel |

C34H35NO10S |

|---|---|

Molekulargewicht |

649.7 g/mol |

IUPAC-Name |

(3R,4R,5R,6R)-3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C34H35NO10S/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30-,31?,34+/m1/s1 |

InChI-Schlüssel |

VHXYPEXOSLGZKH-GIZRFBGNSA-N |

Isomerische SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O[C@@H]6[C@@H]([C@@H]([C@H](C(O6)C(=O)O)O)O)O |

Kanonische SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-4-[3-chloro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13716257.png)

![2-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13716287.png)

![1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole](/img/structure/B13716314.png)